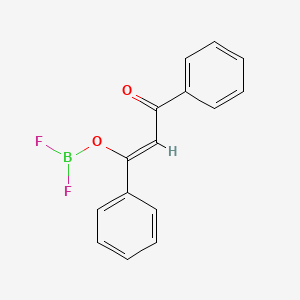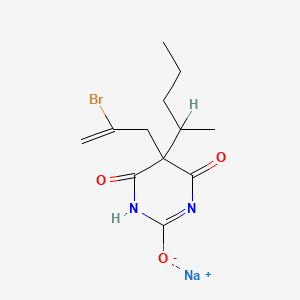
Sodium 5-(2-bromoallyl)-5-(sec-pentyl)barbiturate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Rectidon is a synthetic organic compound known for its unique chemical properties and diverse applications in various fields. It is characterized by its stability and reactivity, making it a valuable compound in both research and industrial settings.
準備方法
Synthetic Routes and Reaction Conditions
Rectidon can be synthesized through several methods, depending on the desired purity and yield. One common synthetic route involves the reaction of a primary alcohol with a halogenating agent, followed by a nucleophilic substitution reaction. The reaction conditions typically include a solvent such as dichloromethane and a catalyst like pyridine to facilitate the reaction.
Industrial Production Methods
In an industrial setting, Rectidon is produced through a large-scale process that involves the continuous flow of reactants through a series of reactors. The process is optimized for high yield and purity, often employing advanced techniques such as distillation and crystallization to isolate and purify the final product.
化学反応の分析
Types of Reactions
Rectidon undergoes various chemical reactions, including:
Oxidation: Reacts with oxidizing agents to form corresponding oxides.
Reduction: Can be reduced using reducing agents like lithium aluminum hydride.
Substitution: Participates in nucleophilic substitution reactions, where a nucleophile replaces a leaving group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Solvents like dichloromethane and catalysts such as pyridine are often employed.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation typically yields oxides, while reduction produces the corresponding alcohols or amines.
科学的研究の応用
Rectidon has a wide range of applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a catalyst in various chemical reactions.
Biology: Employed in the study of enzyme mechanisms and as a probe in biochemical assays.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and antimicrobial effects.
Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
作用機序
The mechanism by which Rectidon exerts its effects involves its interaction with specific molecular targets. In biological systems, it binds to enzymes and alters their activity, thereby influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context in which Rectidon is used.
類似化合物との比較
Similar Compounds
Rectidon can be compared with other similar compounds such as:
Benzyl Alcohol: Similar in structure but differs in reactivity and applications.
Phenol: Shares some chemical properties but has distinct biological effects.
Aniline: Comparable in terms of its use in organic synthesis but has different toxicity profiles.
Uniqueness
Rectidon’s uniqueness lies in its stability and versatility, making it suitable for a wide range of applications. Its ability to undergo various chemical reactions under mild conditions sets it apart from other similar compounds.
特性
CAS番号 |
3330-46-9 |
|---|---|
分子式 |
C12H16BrN2NaO3 |
分子量 |
339.16 g/mol |
IUPAC名 |
sodium;5-(2-bromoprop-2-enyl)-4,6-dioxo-5-pentan-2-yl-1H-pyrimidin-2-olate |
InChI |
InChI=1S/C12H17BrN2O3.Na/c1-4-5-7(2)12(6-8(3)13)9(16)14-11(18)15-10(12)17;/h7H,3-6H2,1-2H3,(H2,14,15,16,17,18);/q;+1/p-1 |
InChIキー |
PJXYUBAEEYRXTO-UHFFFAOYSA-M |
正規SMILES |
CCCC(C)C1(C(=O)NC(=NC1=O)[O-])CC(=C)Br.[Na+] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N-[(1-Fluorocyclopropyl)carbonyl]-3-Methyl-L-Valyl-(4r)-4-Hydroxy-N-[4-(4-Methyl-1,3-Thiazol-5-Yl)benzyl]-L-Prolinamide](/img/structure/B14753163.png)
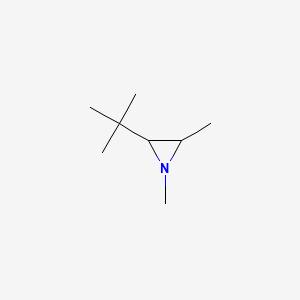
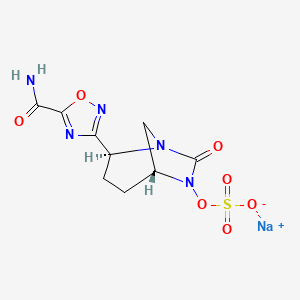

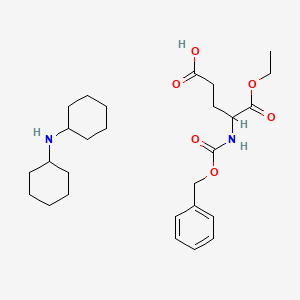
![Bicyclo[3.1.1]heptane](/img/structure/B14753195.png)
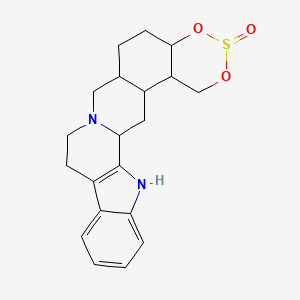
![Oxo bis[triphenyl(chloro)anti mony]](/img/structure/B14753197.png)
![Thiireno[b]quinoxaline](/img/structure/B14753198.png)
![Ethanone, 1-[1-[(difluoroboryl)oxy]-2-naphthalenyl]-](/img/structure/B14753211.png)
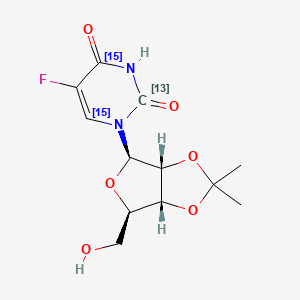
![Benzo[f][1,7]naphthyridine](/img/structure/B14753223.png)
![1-[3-Butoxy-2,2-bis(butoxymethyl)propoxy]butane](/img/structure/B14753227.png)
